molecular formula C15H14N2O4S B2568753 2,2-Dimethyl-5-(((6-methylbenzo[d]thiazol-2-yl)amino)methylene)-1,3-dioxane-4,6-dione CAS No. 919014-78-1

2,2-Dimethyl-5-(((6-methylbenzo[d]thiazol-2-yl)amino)methylene)-1,3-dioxane-4,6-dione

Cat. No.: B2568753
CAS No.: 919014-78-1
M. Wt: 318.35
InChI Key: FRODBHRKEFROIU-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-(((6-methylbenzo[d]thiazol-2-yl)amino)methylene)-1,3-dioxane-4,6-dione is a useful research compound. Its molecular formula is C15H14N2O4S and its molecular weight is 318.35. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of 2,2-Dimethyl-5-(((6-methylbenzo[d]thiazol-2-yl)amino)methylene)-1,3-dioxane-4,6-dione Compounds with a similar benzothiazole structure have been found to exhibit anti-tubercular activity, suggesting that this compound may also target mycobacterium tuberculosis .

Mode of Action

The exact mode of action of This compound Benzothiazole derivatives have been reported to inhibit the growth of bacteria . This suggests that the compound may interact with its targets, leading to the inhibition of bacterial growth.

Biochemical Pathways

The specific biochemical pathways affected by This compound Benzothiazole derivatives have been associated with various biological activities such as antimicrobial, antifungal, and antitumor effects . This suggests that the compound may affect multiple biochemical pathways leading to these effects.

Result of Action

The molecular and cellular effects of This compound Benzothiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines , suggesting that this compound may have similar effects.

Biochemical Analysis

Biochemical Properties

Thiazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, some thiazole derivatives have been found to inhibit cyclooxygenase (COX), an enzyme involved in inflammation

Cellular Effects

The cellular effects of 2,2-Dimethyl-5-(((6-methylbenzo[d]thiazol-2-yl)amino)methylene)-1,3-dioxane-4,6-dione are also not fully known. Thiazole derivatives have been shown to have various effects on cells. For example, they have been found to exhibit antiproliferative activity against certain cell lines . They can also influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. Thiazole derivatives have been shown to exert their effects at the molecular level through various mechanisms. For example, they can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression

Temporal Effects in Laboratory Settings

Thiazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Thiazole derivatives have been studied in animal models, and their effects can vary with dosage .

Metabolic Pathways

Thiazole derivatives have been found to interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Thiazole derivatives can interact with transporters or binding proteins, and can affect their localization or accumulation .

Subcellular Localization

Thiazole derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Biological Activity

2,2-Dimethyl-5-(((6-methylbenzo[d]thiazol-2-yl)amino)methylene)-1,3-dioxane-4,6-dione is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 6-methylbenzo[d]thiazole derivatives with appropriate aldehydes and dioxane derivatives. The reaction conditions often include acidic or basic catalysts to facilitate the formation of the dioxane ring and the imine linkage.

Biological Activities

The compound exhibits a range of biological activities including:

1. Antimicrobial Activity
Research indicates that derivatives of benzothiazole and dioxane structures have significant antimicrobial properties. A study highlighted that compounds similar to this compound showed promising activity against various Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds with similar structural motifs demonstrated minimum inhibitory concentrations (MICs) in the range of 6.25 µg/mL against resistant strains of Staphylococcus aureus and Candida species .

2. Anticancer Activity
The anticancer potential of this compound has been explored in vitro using various cancer cell lines. Notably, it demonstrated selective cytotoxicity against colorectal adenocarcinoma (Caco-2) cells with a significant reduction in cell viability observed at concentrations as low as 100 µM . The structure-dependent activity suggests that modifications in the thiazole or dioxane moieties can enhance or diminish efficacy against specific cancer types.

3. Anti-inflammatory Activity
Some studies have reported anti-inflammatory effects associated with similar compounds in the benzothiazole class. These compounds were shown to inhibit the expression of pro-inflammatory markers such as COX-2 and iNOS in RAW264.7 macrophage cells . This suggests potential therapeutic applications in inflammatory diseases.

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components:

Structural Feature Impact on Activity
Dioxane Ring Enhances solubility and bioavailability
Benzothiazole Moiety Essential for antimicrobial and anticancer activity
Amino Group Critical for interaction with biological targets
Methyl Substituents Modulate lipophilicity and cellular uptake

Case Studies

Several studies have documented the biological activities of compounds related to this compound:

  • Antimicrobial Efficacy Study : A study evaluated various thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA), revealing that certain modifications significantly improved antimicrobial potency .
  • Anticancer Screening : In a comparative analysis of thiazole derivatives against A549 (lung cancer) and Caco-2 (colorectal cancer) cells, it was found that specific substitutions on the thiazole ring led to enhanced anticancer effects in Caco-2 cells .
  • Inflammation Model : A model using lipopolysaccharide (LPS)-induced inflammation in mice demonstrated that compounds with similar structures reduced inflammatory cytokines significantly compared to control groups .

Properties

IUPAC Name

2,2-dimethyl-5-[[(6-methyl-1,3-benzothiazol-2-yl)amino]methylidene]-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-8-4-5-10-11(6-8)22-14(17-10)16-7-9-12(18)20-15(2,3)21-13(9)19/h4-7H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRODBHRKEFROIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC=C3C(=O)OC(OC3=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.